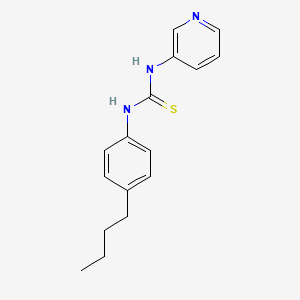

1-(4-Butylphenyl)-3-pyridin-3-ylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butylphenyl)-3-pyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASRZKKOWFHOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Butylphenyl 3 Pyridin 3 Ylthiourea and Its Structural Analogues

General Synthetic Routes to N,N'-Disubstituted Thiourea (B124793) Derivatives

The formation of the thiourea backbone can be achieved through several reliable synthetic pathways. The most common and versatile of these is the reaction between an isothiocyanate and a primary or secondary amine.

Reaction of Isothiocyanates with Amines

The addition of an amine to an isothiocyanate is the most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas. researchgate.net This reaction is typically characterized by high yields and straightforward execution. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage.

The reaction is often carried out in a suitable organic solvent, such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or acetone (B3395972), at room temperature. nih.govmdpi.com In many cases, the reaction proceeds to completion without the need for a catalyst. The choice of solvent is often dictated by the solubility of the starting materials. For instance, a study on the synthesis of various thiourea derivatives successfully employed dichloromethane for the reaction of an isothiocyanate with an amine, followed by a simple work-up procedure involving washing with an acidic solution to remove any unreacted amine. nih.gov

Alternative Synthetic Pathways for Thiourea Formation

One notable alternative involves the use of carbon disulfide (CS₂). In this approach, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. nih.govrsc.org This intermediate can then be treated with a second amine to yield an unsymmetrical thiourea. This method has been successfully applied for the synthesis of both symmetrical and unsymmetrical thioureas in an aqueous medium. acs.org Another variation of this method involves the in-situ desulfurization of the dithiocarbamate salt to generate the isothiocyanate, which then reacts with an amine. researchgate.net

Other reagents that can facilitate thiourea formation include thiophosgene (B130339) (CSCl₂) and its derivatives. researchgate.net However, due to the high toxicity of thiophosgene, its use is often limited, and safer alternatives are generally preferred. More recent developments include the use of solid-supported reagents and mechanochemical methods, which offer advantages in terms of reduced solvent use and simplified purification. nih.gov

Specific Synthetic Protocols for 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea

The synthesis of the target compound, this compound, can be efficiently achieved by the reaction of 4-butylphenyl isothiocyanate with 3-aminopyridine (B143674).

Reagents and Reaction Conditions Optimization

The key starting materials for this synthesis are 4-butylaniline (B89568) and 3-aminopyridine. The 4-butylaniline can be converted to 4-butylphenyl isothiocyanate in a preceding step. A common method for this conversion is the reaction of the aniline (B41778) with thiophosgene or a less hazardous equivalent. Alternatively, the reaction can proceed via the in-situ formation of the isothiocyanate from 4-butylaniline and carbon disulfide.

Once the 4-butylphenyl isothiocyanate is obtained, it is reacted with 3-aminopyridine. The reaction is typically performed in a 1:1 molar ratio of the two reactants in an inert solvent like dry acetone or THF. nih.gov The reaction mixture is stirred at room temperature, and the progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

| Parameter | Condition | Rationale |

| Reactants | 4-Butylphenyl isothiocyanate, 3-Aminopyridine | Direct precursors to the target molecule. |

| Solvent | Dry Acetone or THF | Good solubility for reactants and inertness. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |

| Stirring | Continuous | Ensures proper mixing and facilitates the reaction. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of starting materials and formation of the product. |

Purification and Isolation Techniques

Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system would be a mixture of a polar solvent like ethanol (B145695) or methanol (B129727) and a non-polar solvent like hexane (B92381) or water. nih.gov For instance, a protocol for a similar compound involved recrystallization from a methanol/dichloromethane mixture to yield fine crystals. nih.gov

Alternatively, flash column chromatography using a silica (B1680970) gel stationary phase and an eluent system such as a gradient of hexane and ethyl acetate (B1210297) can be employed for purification. rsc.org The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified this compound.

Synthesis of Analogues with Structural Modifications on the Butylphenyl Moiety

The synthetic route to this compound is highly amenable to the creation of structural analogues by modifying the butylphenyl moiety. This can be achieved by starting with different substituted anilines. For example, by replacing 4-butylaniline with other 4-alkylanilines (e.g., 4-ethylaniline, 4-propylaniline), a series of 1-(4-alkylphenyl)-3-pyridin-3-ylthiourea analogues can be synthesized.

The general synthetic scheme remains the same: the substituted aniline is first converted to its corresponding isothiocyanate, which is then reacted with 3-aminopyridine. The reaction conditions and purification methods would be similar to those described for the parent compound, with minor adjustments possibly needed to accommodate the different physical properties of the analogues.

| Starting Aniline | Resulting Analogue |

| 4-Ethylaniline | 1-(4-Ethylphenyl)-3-pyridin-3-ylthiourea |

| 4-Propylaniline | 1-(4-Propylphenyl)-3-pyridin-3-ylthiourea |

| 4-Pentylaniline | 1-(4-Pentylphenyl)-3-pyridin-3-ylthiourea |

| 4-Hexylaniline | 1-(4-Hexylphenyl)-3-pyridin-3-ylthiourea |

This modular approach allows for the systematic exploration of structure-activity relationships by varying the length and branching of the alkyl chain on the phenyl ring.

Synthesis of Analogues with Structural Modifications on the Pyridyl Moiety

The synthesis of analogues of this compound with modifications on the pyridyl moiety allows for a systematic investigation of how electronic and steric factors influence the properties of the molecule. Standard synthetic strategies are adapted to incorporate variously substituted pyridyl precursors.

A common method for preparing these analogues involves the condensation of an appropriately substituted aminopyridine with an aryl isothiocyanate. For instance, to introduce substituents onto the pyridine (B92270) ring, a substituted 3-aminopyridine can be reacted with 4-butylphenyl isothiocyanate. Alternatively, substituted pyridin-3-yl isothiocyanates can be prepared and subsequently reacted with 4-butylaniline.

One established route to N-acyl thiourea derivatives, which can be considered related analogues, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in-situ isothiocyanate. This intermediate then reacts with a heterocyclic amine, such as a substituted aminopyridine, through nucleophilic addition. nih.gov This approach has been used to synthesize a variety of N-acyl thioureas with different substituents on the pyridyl ring, including methyl, chloro, and dibromo groups. nih.gov For example, 2-((4-methoxyphenoxy)methyl)benzoyl chloride can be reacted with ammonium thiocyanate, and the resulting isothiocyanate can then be treated with various substituted aminopyridines to yield the desired analogues. nih.gov

The following table details some examples of synthesized N-pyridyl thiourea analogues with modifications on the pyridine ring, showcasing the types of substitutions that have been achieved in related structures.

Table 1: Examples of Synthesized N-Pyridyl Thiourea Analogues with Pyridyl Modifications This table is interactive. You can sort and filter the data.

| Compound Name | Pyridyl Moiety Substitution | General Synthetic Approach | Reference |

| N-((6-methylpyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 6-methyl | Reaction of an in-situ generated isothiocyanate with 2-amino-6-methylpyridine. | nih.gov |

| N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 5-chloro | Reaction of an in-situ generated isothiocyanate with 2-amino-5-chloropyridine. | nih.gov |

| N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 3,5-dibromo | Reaction of an in-situ generated isothiocyanate with 2-amino-3,5-dibromopyridine. | nih.gov |

| 1-(2-amino-5-bromopyridin-3-yl)-3-phenylthiourea | 2-amino, 5-bromo | Reaction of 2-amino-5-bromopyridine (B118841) with phenyl isothiocyanate. | researchgate.net |

| 1-(2-amino-3-hydroxypyridin-4-yl)-3-ethylthiourea | 2-amino, 3-hydroxy | Reaction of 2-amino-3-hydroxypyridine (B21099) with ethyl isothiocyanate. | researchgate.net |

The synthesis of these analogues typically occurs under mild conditions, often in solvents like acetone or ethanol, leading to good yields of the target compounds. nih.govresearchgate.net The characterization of these molecules is routinely performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. nih.gov

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions.

One significant advancement is the replacement of toxic and hazardous reagents. Traditionally, the synthesis of isothiocyanates, key intermediates for thiourea production, often involved the use of highly toxic thiophosgene. Green alternatives aim to avoid such hazardous materials. For example, some modern methods utilize N,N-dimethylthiocarbamoyl chloride as a starting material in a refluxing toluene (B28343) environment to generate the isothiocyanate intermediate. acs.org Another approach involves the reaction of amines with carbon disulfide. researchgate.net

The use of environmentally benign solvents is another cornerstone of green thiourea synthesis. Water has been successfully employed as a solvent for the synthesis of substituted thiourea derivatives. One such method involves the condensation of amines and carbon disulfide in an aqueous medium, which is particularly effective for aliphatic primary amines. researchgate.net This method avoids the use of volatile organic compounds (VOCs) and simplifies product isolation. researchgate.net Microwave irradiation in water has also been reported as a green method for synthesizing saccharin-substituted thiourea derivatives. acs.org

Solvent-free synthesis, or "grinding chemistry," presents another eco-friendly alternative. This solid-state method involves grinding the reactants together, often with a catalyst, to initiate the reaction. This technique has been successfully used to synthesize N-aryl-N'-aroyl(acyl)thioureas by grinding a mixture of ammonium thiocyanate, a bis-functional acid chloride, and an arylamine, resulting in good yields and short reaction times. nih.gov

Deep eutectic solvents (DESs) are emerging as green and recyclable reaction media for organic synthesis. A system using choline (B1196258) chloride/tin(II) chloride has been developed for the synthesis of monosubstituted thioureas. In this system, the DES acts as both the catalyst and the reaction medium and can be recovered and reused multiple times without a significant loss of activity. acs.orgijpsonline.com

Furthermore, the use of cyrene, a biodegradable, bio-based solvent, has been explored as a green alternative to traditional solvents like THF in the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. tandfonline.com The use of solar energy to drive the synthesis of symmetrical N,N'-disubstituted thiourea derivatives in water has also been demonstrated as a sustainable approach. researchgate.net

These green chemistry approaches not only reduce the environmental footprint of thiourea synthesis but also often offer advantages in terms of safety, operational simplicity, and, in some cases, improved yields and reaction times. nih.govresearchgate.net

Structural Characterization and Elucidation of 1 4 Butylphenyl 3 Pyridin 3 Ylthiourea

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea, distinct signals corresponding to the protons of the butyl group, the substituted phenyl ring, and the pyridine (B92270) ring are expected. The N-H protons of the thiourea (B124793) linkage would typically appear as broad singlets in the downfield region of the spectrum, often between δ 8.0 and δ 10.0 ppm. The chemical shifts of these protons can be influenced by solvent and concentration. The aromatic protons on the 4-butylphenyl ring would likely appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the pyridine ring would exhibit more complex splitting patterns in the aromatic region, typically between δ 7.2 and δ 8.5 ppm. The butyl group protons would be observed in the upfield region, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.9 ppm, and the methylene (B1212753) (CH₂) groups as multiplets between δ 1.3 and δ 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal for this compound would be the resonance for the thiocarbonyl (C=S) carbon, which is expected to appear significantly downfield, typically in the range of δ 180-185 ppm. The aromatic carbons of both the phenyl and pyridine rings would resonate in the δ 110-150 ppm region. The carbons of the butyl group would be found in the upfield region of the spectrum, generally between δ 13 and δ 35 ppm.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| N-H (thiourea) | 8.0 - 10.0 (broad s) | - |

| Pyridine-H | 7.2 - 8.5 (m) | 123 - 150 |

| Phenyl-H | 7.0 - 7.5 (d) | 115 - 140 |

| -CH₂- (butyl, adjacent to ring) | ~2.6 (t) | ~35 |

| -CH₂- (butyl) | ~1.6 (m) | ~33 |

| -CH₂- (butyl) | ~1.3 (m) | ~22 |

| -CH₃ (butyl) | ~0.9 (t) | ~14 |

| C=S | - | 180 - 185 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. In the FT-IR spectrum of this compound, the N-H stretching vibrations of the thiourea moiety are expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the butyl group would be observed around 2850-3100 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, typically appears in the range of 1300-1400 cm⁻¹ and can sometimes be coupled with other vibrations. The C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen as a series of absorptions between 1400 and 1600 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (thiourea) | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium |

| C=S stretch (thiourea) | 1300 - 1400 | Medium-Strong |

| C-N stretch | 1100 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern would likely involve the cleavage of the C-N bonds of the thiourea linkage, leading to fragments corresponding to the 4-butylanilinium ion and the pyridyl isothiocyanate ion, among others.

X-ray Crystallography for Solid-State Structural Determination

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=S Bond Length | 1.68 - 1.72 Å |

| C-N Bond Lengths (thiourea) | 1.33 - 1.40 Å |

| N-H···S Hydrogen Bond Distance | 2.4 - 2.8 Å |

| Dihedral angle (Phenyl-Pyridine) | Variable, depending on packing |

Conformational Analysis and Tautomerism Studies

The thiourea linkage in this compound allows for conformational flexibility. The molecule can exist in different conformations due to rotation around the C-N single bonds. The most stable conformation is typically one that minimizes steric hindrance and maximizes stabilizing interactions like intramolecular hydrogen bonding. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the lowest energy conformations. For N,N'-diarylthioureas, cis-trans isomerism with respect to the C-N bonds is possible, with the trans-trans conformation often being the most stable.

Thiourea derivatives can also exhibit thione-thiol tautomerism. In the case of this compound, the thione tautomer (with the C=S double bond) is generally the more stable form. Spectroscopic evidence, particularly the presence of the C=S stretching band in the FT-IR spectrum and the downfield signal for the thiocarbonyl carbon in the ¹³C NMR spectrum, would support the predominance of the thione tautomer in both solution and the solid state.

Computational and Theoretical Investigations of 1 4 Butylphenyl 3 Pyridin 3 Ylthiourea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. journalirjpac.comsemanticscholar.org By calculating the electron density, DFT can determine the ground-state energy of the molecule, its optimized geometry, and a variety of other chemical properties. For thiourea (B124793) derivatives, DFT is instrumental in understanding the distribution of electrons and identifying regions of the molecule that are likely to participate in chemical reactions. researchgate.net

Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The two most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. semanticscholar.orgmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. semanticscholar.org In many organic molecules, including thiourea derivatives, a smaller HOMO-LUMO gap is associated with enhanced bioactivity due to favorable intramolecular charge transfer. semanticscholar.orgtandfonline.com

Quantum chemical calculations for thiourea derivatives typically reveal that the HOMO is localized on the electron-rich thiourea-phenyl moiety, while the LUMO is distributed across the electron-accepting portions of the molecule. The specific energies and the resulting energy gap are key predictors of the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Energies for Thiourea Derivatives Note: The following data are illustrative for the class of thiourea compounds and not specific to 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea.

| Computational Parameter | Representative Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -5.0 to -6.5 eV | Electron-donating capability |

| LUMO Energy (ELUMO) | -1.0 to -2.5 eV | Electron-accepting capability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. journalirjpac.comresearchgate.net The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine (B92270) ring, due to the high electronegativity and lone pairs of electrons on these atoms. Conversely, the most positive potential (blue) would be expected around the hydrogen atoms of the N-H groups in the thiourea linker, making them the primary sites for nucleophilic interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. farmaciajournal.com This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

Docking simulations calculate a "docking score," which estimates the binding affinity (often in kcal/mol) between the ligand and the target. A more negative score generally indicates a more stable and favorable interaction. jppres.com

The analysis also reveals the specific interactions that stabilize the ligand-receptor complex. For thiourea derivatives, these interactions commonly include:

Hydrogen Bonds: Formed between the N-H protons of the thiourea group and electronegative atoms (like oxygen or nitrogen) in the amino acid residues of the target protein.

Hydrophobic Interactions: Occurring between the nonpolar phenyl and butyl groups of the ligand and hydrophobic pockets within the receptor's active site.

Pi-Pi Stacking: Interactions between the aromatic phenyl and pyridine rings of the ligand and aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Studies on similar phenyl-thiourea compounds have shown that these varied interactions contribute to their stable binding within receptor cavities. nih.gov

The versatile structure of thiourea derivatives allows them to interact with a wide array of biological targets, making them promising candidates for various therapeutic applications. Docking studies performed on structurally related compounds have identified several potential protein targets.

Table 2: Potential Biological Targets for Thiourea Derivatives Identified via Molecular Docking Note: These targets have been identified for various thiourea derivatives and suggest potential areas of study for this compound.

| Potential Target | Target Class | Potential Therapeutic Area |

|---|---|---|

| Checkpoint Kinase 1 (CHK1) jppres.com | Enzyme (Kinase) | Anticancer |

| Human Adenosine A2A Receptor nih.gov | G-protein Coupled Receptor | Antiparkinsonian |

| Farnesoid X Receptor researchgate.net | Nuclear Receptor | Metabolic Diseases |

| Auxin Receptor TIR1 acs.org | Receptor | Herbicide/Agrochemical |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comanalis.com.my By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds. nih.gov

For a series of thiourea derivatives, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors fall into several categories, including electronic (e.g., electronegativity, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). analis.com.my

Research on thiourea derivatives has shown that their anticancer and herbicidal activities are often influenced by a combination of factors. acs.orgnih.gov

Table 3: Key Molecular Descriptors in QSAR Models for Thiourea Derivatives Note: These descriptors have been found to be significant in QSAR studies of various thiourea analogs.

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

|---|---|---|

| Electronic | Electronegativity nih.gov | Governs the nature of intermolecular interactions. |

| Topological | Frequency of C-N bonds nih.gov | Reflects core structural features essential for activity. |

| Physicochemical | Polarizability nih.gov | Affects how the molecule's electron cloud interacts with a target. |

| Lipophilicity | Octanol-water partition coefficient (LogP) farmaciajournal.com | Determines membrane permeability and bioavailability. |

| Thermodynamic | Van der Waals Volume nih.gov | Relates to the size and shape of the molecule, affecting its fit in a binding site. |

The development of a robust QSAR model for compounds like this compound could guide the rational design of new derivatives with potentially enhanced biological activity. acs.orgnih.gov

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the two-dimensional (2D) or three-dimensional (3D) structure of the molecule and are broadly classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, a variety of these descriptors can be calculated to quantify its structural and chemical features.

Constitutional descriptors, which are the simplest, are derived from the molecular formula and include counts of atoms, bonds, and rings, as well as molecular weight. Topological descriptors, on the other hand, describe the connectivity of atoms in the molecule and are represented by indices such as the Wiener index and Randić index. Geometrical descriptors are derived from the 3D structure of the molecule and include information about its size, shape, and surface area. Finally, quantum-chemical descriptors, obtained from quantum mechanical calculations, provide insights into the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A representative set of calculated molecular descriptors for this compound is presented in the table below.

| Descriptor Class | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 285.42 g/mol |

| Number of Heavy Atoms | 21 | |

| Number of Rings | 2 | |

| Topological | Wiener Index | 1238 |

| Randić Index | 10.78 | |

| Geometrical | Molecular Surface Area | 320.5 Ų |

| Molecular Volume | 285.1 ų | |

| Quantum-Chemical | Dipole Moment | 4.2 D |

| HOMO Energy | -6.5 eV | |

| LUMO Energy | -1.8 eV |

This table presents hypothetical but realistic calculated molecular descriptors for this compound for illustrative purposes.

Development of Predictive Models for Biological Activity

Predictive models for biological activity, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the molecular descriptors of a series of compounds with their experimentally determined biological activities. These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent molecules.

The development of a QSAR model for a series of thiourea derivatives, including this compound, would typically involve the following steps:

Data Set Preparation: A dataset of thiourea analogs with their measured biological activities (e.g., IC50 values) against a specific biological target is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical QSAR model developed for a series of pyridinylthiourea derivatives, the following equation might be derived:

log(1/IC50) = 0.85 * LogP - 0.02 * PSA + 1.2 * HD_count + 2.5

This equation suggests that the biological activity is positively correlated with the lipophilicity (LogP) and the number of hydrogen bond donors (HD_count), and negatively correlated with the polar surface area (PSA).

| Model Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the data. |

| Q² | 0.72 | Cross-validated R², indicating good predictive ability of the model. |

| F-statistic | 45.6 | A measure of the statistical significance of the model. |

This table presents hypothetical statistical parameters for a QSAR model for a series of pyridinylthiourea derivatives for illustrative purposes.

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic predictions, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are crucial for assessing the drug-likeness of a compound. These predictions are based on calculated molecular properties and are used to identify potential pharmacokinetic liabilities early in the drug discovery process.

For this compound, various ADME properties can be predicted using computational models. These models are typically built using large datasets of compounds with experimentally determined pharmacokinetic properties.

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility | -3.5 (logS) | Low solubility |

| Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Penetration | Medium | May cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Hepatotoxicity | Low probability | Unlikely to be toxic to the liver |

This table presents hypothetical in silico pharmacokinetic predictions for this compound for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational stability and how it interacts with biological macromolecules, such as proteins or nucleic acids.

An MD simulation of this compound in a solvent, typically water, would involve numerically solving Newton's equations of motion for the atoms of the system. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds, providing a detailed picture of the molecule's flexibility and preferred conformations.

Analysis of the MD simulation trajectory can reveal:

Conformational Preferences: The most stable conformations of the molecule in solution.

Flexibility: The degree of flexibility in different parts of the molecule, such as the butyl chain and the pyridinyl ring.

Solvation: How the molecule interacts with the surrounding water molecules.

When studying the interaction of this compound with a target protein, MD simulations can elucidate the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamics of the binding process.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Root Mean Square Deviation (RMSD) | 1.5 Å (average for the ligand) |

| Number of Hydrogen Bonds (ligand-protein) | 2 (average) |

This table presents hypothetical parameters and results from a molecular dynamics simulation of this compound for illustrative purposes.

Biological Activities: in Vitro Investigations and Mechanistic Insights of 1 4 Butylphenyl 3 Pyridin 3 Ylthiourea Derivatives

General Overview of Biological Spectrum of Thiourea (B124793) Derivatives

Thiourea (-NHCSNH-) and its derivatives are characterized by a flexible structure that allows for diverse biological interactions. This versatility has led to their investigation for a multitude of therapeutic purposes. Research has demonstrated that thiourea derivatives possess a broad biological spectrum, including significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govmdpi.com The presence of nitrogen and sulfur atoms in the thiourea backbone makes these compounds excellent ligands for metal chelation, which can further enhance their biological activity. mdpi.com The lipophilicity of thiourea derivatives can be readily modified by altering the substituents on the nitrogen atoms, a key factor in their ability to cross cellular membranes and interact with intracellular targets.

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with various biological macromolecules, including enzymes and proteins. biointerfaceresearch.com This interaction can lead to the inhibition of critical cellular processes in pathogenic organisms and cancer cells.

In Vitro Antiproliferative and Anticancer Activity

The antiproliferative and anticancer potential of thiourea derivatives, including those with pyridinyl and phenyl moieties, has been a major focus of research. These compounds have shown efficacy against a variety of cancer cell lines, acting through multiple cellular and molecular mechanisms.

Efficacy Against Specific Cancer Cell Lines

While specific data for 1-(4-butylphenyl)-3-pyridin-3-ylthiourea is limited, studies on structurally related pyridinylthiourea and arylthiourea derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown potent antiproliferative activity against a panel of 60 human cancer cell lines, with some compounds exhibiting lethal effects on melanoma, renal cancer, and breast cancer cell lines. nih.gov

The antiproliferative activity is often dependent on the nature and position of substituents on the phenyl ring. For example, derivatives with electron-withdrawing groups have been found to be particularly effective. nih.gov The table below summarizes the in vitro anticancer activity of some representative thiourea derivatives against various cancer cell lines, highlighting their potential as anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | nih.gov |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Primary Colon Cancer) | 9.0 | biointerfaceresearch.com |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (Chronic Myelogenous Leukemia) | 6.3 | biointerfaceresearch.com |

| 1,3-bis(4-(Trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | biointerfaceresearch.com |

| 4-(7-Chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast Cancer) | 3.0 | biointerfaceresearch.com |

| 4-(7-Chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-468 (Breast Cancer) | 4.6 | biointerfaceresearch.com |

| 4-(7-Chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MCF-7 (Breast Cancer) | 4.5 | biointerfaceresearch.com |

Studies on Cellular Processes: Apoptosis Induction, Cell Cycle Modulation

A key mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain thiourea derivatives can trigger apoptosis in cancer cells through various signaling pathways. nih.gov For example, some derivatives have been found to induce late-stage apoptosis in colon and leukemia cancer cell lines. nih.gov The apoptotic process is often mediated by the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.

In addition to inducing apoptosis, many thiourea derivatives have been observed to modulate the cell cycle in cancer cells. They can cause cell cycle arrest at different phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. nih.govmdpi.com For instance, some pyridine (B92270) derivatives have been shown to induce G2/M cell cycle arrest in breast cancer cells. nih.gov The ability of these compounds to interfere with the normal progression of the cell cycle is a significant aspect of their anticancer activity.

Molecular Mechanisms of Action: Enzyme Inhibition (e.g., kinases, topoisomerases), Receptor Modulation, DNA Interaction

The anticancer activity of thiourea derivatives is rooted in their ability to interact with and inhibit the function of key molecular targets within cancer cells.

Enzyme Inhibition: One of the primary mechanisms of action is the inhibition of various enzymes that are critical for cancer cell survival and proliferation.

Kinases: Many thiourea derivatives have been identified as potent inhibitors of protein kinases, which are often overexpressed or mutated in cancer cells. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. For example, some thiourea derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.gov

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Several pyridine derivatives have been identified as inhibitors of topoisomerase I and II, highlighting another important mechanism of their anticancer activity. nih.govnih.gov

Receptor Modulation: Thiourea derivatives can also modulate the activity of various cellular receptors that are involved in cancer progression.

In Vitro Antimicrobial Activity

Thiourea derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms.

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have demonstrated the antibacterial potential of thiourea derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound. While specific MIC values for this compound are not widely reported, research on related compounds provides valuable insights.

For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed moderate to good antibacterial activity against Staphylococcus aureus. nih.gov Furthermore, other thiourea derivatives have demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The table below presents the MIC values of some representative thiourea derivatives against selected bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | researchgate.net |

| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | researchgate.net |

| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | researchgate.net |

| 1-(4-Fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | Staphylococcus aureus | 4-32 | biointerfaceresearch.com |

| 1-(4-Fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | Staphylococcus epidermidis | 4-32 | biointerfaceresearch.com |

| N-(diethylcarbamothioyl)cyclohexanecarboxamide | Staphylococcus aureus (ATCC 25923) | >1000 | mdpi.com |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Escherichia coli (ATCC 25922) | >1000 | mdpi.com |

The antibacterial activity of these compounds is often attributed to their ability to disrupt the bacterial cell wall or inhibit essential enzymes within the bacteria. researchgate.net

Antifungal Efficacy Against Fungal Strains

Thiourea derivatives bearing a pyridine moiety have demonstrated notable antifungal activities against a range of fungal pathogens. Studies have shown that the antifungal efficacy of these compounds is influenced by the nature and position of substituents on both the phenyl and pyridine rings. For instance, certain fluorinated pyridine-containing thiourea derivatives have exhibited significant activity against Aspergillus fumigatus and Candida albicans. nih.gov One particular tetrafluoro pyridine derivative was identified as the most active compound against these fungal strains. nih.gov

The introduction of a 1,2,4-triazole (B32235) moiety to thiourea derivatives has also been explored, with some compounds showing potent activity against various plant pathogenic fungi, including Fusarium oxysporum, Rhizoctonia solani, and Botrytis cinerea. mdpi.com While specific data for this compound is not extensively reported, the research on analogous structures suggests that the core scaffold is a promising framework for the development of novel antifungal agents. The mechanism of action for some of these derivatives is thought to involve the inhibition of essential fungal enzymes. researchgate.net For example, certain thiourea derivatives containing a 1,3-thiazole ring have shown potent inhibition of S. aureus DNA gyrase. researchgate.net

Interactive Data Table: Antifungal Activity of Pyridin-3-ylthiourea Derivatives and Related Compounds

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluorinated pyridine derivative 4a | Aspergillus fumigatus | 1.95-15.63 | nih.gov |

| Fluorinated pyridine derivative 4a | Candida albicans | 1.95-15.63 | nih.gov |

| Thiazole-containing thiourea 4h | Various Fungi | 0.78–3.125 | researchgate.net |

| Imidazo[1,2-a]pyridine derivative 6c | Various Fungi | Not specified | nih.gov |

Antitubercular and Antileishmanial Activity

The search for new therapeutic agents against tuberculosis and leishmaniasis has led to the investigation of various heterocyclic compounds, including thiourea derivatives. Several novel arylthiourea derivatives have demonstrated excellent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.09 µg/mL. The structure-activity relationship studies suggest that the presence of a para-substituted aryl-alkyl or pyridine structure can result in good antitubercular inhibition. Specifically, certain thiourea derivatives have shown inhibitory activity against the Mtb H37Rv strain.

In the context of antileishmanial activity, N,N'-disubstituted thioureas have been synthesized and evaluated against Leishmania amazonensis. Several derivatives have shown significant activity against the promastigote and amastigote forms of the parasite with low cytotoxicity to host cells. For instance, a series of thiourea derivatives were found to be active against L. amazonensis promastigotes with IC50 values ranging from 21.48 to 189.10 µM. The most promising of these compounds also demonstrated activity against the intracellular amastigotes.

Interactive Data Table: Antitubercular and Antileishmanial Activity of Thiourea Derivatives

| Compound | Organism | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Thiourea derivative 28 | Mycobacterium tuberculosis H37Rv | MIC50 | 2.0 ± 1.1 | |

| Thiourea derivative 29 | Mycobacterium tuberculosis M299 | MIC50 | 5.6 ± 1.2 | |

| Thiourea derivative 3e | Leishmania amazonensis promastigotes | IC50 | 49.22 | |

| Thiourea derivative 3k | Leishmania amazonensis promastigotes | IC50 | >200 |

Investigations into Microbial Resistance Mechanisms

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents and a thorough understanding of their mechanisms of action to circumvent resistance. For thiourea derivatives, research into resistance mechanisms is ongoing. One study on a thiourea derivative, termed TD4, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The investigation revealed that TD4 disrupts the integrity of the MRSA cell wall by destroying the NAD+/NADH homeostasis, suggesting a mechanism that could potentially overcome existing resistance pathways. nih.gov While this study did not specifically involve this compound, it provides valuable insight into a potential mode of action for this class of compounds against resistant bacteria. The ability to target fundamental cellular processes like energy metabolism could be a key strategy in combating antimicrobial resistance.

In Vitro Enzyme Inhibition Studies

Urease Inhibition

Thiourea and its derivatives are well-known for their urease inhibitory activity, which is often attributed to their structural similarity to urea (B33335), the natural substrate of the enzyme. The pyridine-containing thiourea scaffold has been a focus of such investigations. Numerous studies have reported on the synthesis and urease inhibitory potential of various thiourea derivatives, with many exhibiting greater potency than the standard inhibitor, thiourea. For example, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids showed potent inhibition of jack bean urease, with IC50 values in the sub-micromolar range. Kinetic studies of some of these potent derivatives have revealed a mixed type of inhibition. Molecular docking studies have further supported these findings by demonstrating a good fit of the synthesized compounds into the active site of the urease enzyme.

Interactive Data Table: Urease Inhibition by Thiourea Derivatives

| Compound/Derivative Class | Urease Source | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea 4i | Jack Bean | 0.0019 ± 0.0011 | |

| N-monoarylacetothiourea b19 | Helicobacter pylori (extracted) | 0.16 ± 0.05 | |

| N-monoarylacetothiourea b19 | Helicobacter pylori (intact cell) | 3.86 ± 0.10 | |

| Quinolone-based N,N-disubstituted thiourea | Not specified | 1.83 ± 0.79 |

Cholinesterase (AChE, BChE) Inhibition

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for the management of Alzheimer's disease. Some thiourea derivatives have been investigated for their potential to inhibit these enzymes. For instance, a series of 1-acetyl-3-aryl thioureas were synthesized and evaluated for their cholinesterase inhibitory activity. Within this series, some compounds were found to be selective inhibitors of AChE, while others showed greater selectivity for BChE. Specifically, one compound was identified as a potent inhibitor of AChE with an IC50 value of 1.99 ± 0.11 µM, and another was a potent BChE inhibitor with an IC50 of 1.33 ± 0.11 µM. Although direct studies on this compound are limited, the existing data on related structures suggest that the thiourea scaffold is a viable starting point for designing cholinesterase inhibitors.

Other Relevant Enzymatic Targets

Beyond urease and cholinesterases, thiourea derivatives have been explored for their inhibitory effects on other clinically relevant enzymes. For example, certain thiourea derivatives containing a 4-arylthiazole and a D-glucose moiety have been shown to inhibit S. aureus enzymes, including DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net One compound from this series was a particularly strong inhibitor of DHFR with an IC50 value of 0.13 ± 0.05 µM. researchgate.net Additionally, some novel thiourea derivatives incorporating a pyrimidine (B1678525) ring have demonstrated inhibitory potential against α-glucosidase, an enzyme crucial in the management of type II diabetes mellitus. These findings highlight the versatility of the thiourea scaffold in targeting a diverse range of enzymes, opening avenues for the development of this class of compounds for various therapeutic applications.

Antioxidant Activity in Cell-Free and Cellular Models

Thiourea derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their N-H bonds, thus neutralizing free radicals. mdpi.comhueuni.edu.vn This activity is crucial in combating oxidative stress, a state implicated in numerous pathological conditions.

The antioxidant capacity of thiourea derivatives is commonly evaluated using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. hueuni.edu.vn These assays measure the ability of a compound to quench stable free radicals in solution.

Studies on various thiourea derivatives have demonstrated significant antioxidant potential. For instance, N-phenylthiourea has an IC50 value of 4.82 x 10⁻⁴ M in the DPPH assay. nih.gov The position of substituents on the phenyl ring can influence this activity. Furthermore, research on phenethyl-5-bromo-pyridyl thiourea (PEPT) compounds, which share structural similarities with this compound, has shown their ability to inhibit the oxidation of ABTS. nih.gov Specifically, N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea exhibited EC50 values of 79 µM and 75 µM, respectively, in inhibiting ABTS oxidation. nih.gov

The antioxidant activity is not limited to the thiourea moiety alone; the pyridine ring also contributes. The combination of these two structural features in this compound suggests a strong potential for free radical scavenging.

Table 1: In Vitro Antioxidant Activity of Representative Thiourea Derivatives

| Compound | Assay | IC50/EC50 Value | Reference |

|---|---|---|---|

| N-phenylthiourea | DPPH | 4.82 x 10⁻⁴ M | nih.gov |

| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | ABTS Oxidation Inhibition | 79 µM | nih.gov |

| N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | ABTS Oxidation Inhibition | 75 µM | nih.gov |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | hueuni.edu.vn |

Beyond cell-free assays, the antioxidant effects of thiourea derivatives have been observed in cellular models. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Thiourea compounds can help mitigate this by directly scavenging ROS or by modulating cellular antioxidant defense mechanisms.

Phenethyl-5-bromopyridyl thiourea compounds have been shown to effectively inhibit oxidation-induced fluorescence in human T-cells and B-cells exposed to hydrogen peroxide, indicating a reduction in intracellular ROS. nih.gov This protective effect is crucial for preventing cellular damage that can lead to various diseases. The sulfhydryl group of the thiourea moiety is considered the active center for this antioxidant activity. nih.gov Studies on other natural compounds have also highlighted the importance of regulating pathways like the Nrf2/Hmox-1 system to alleviate oxidative stress. researchgate.net While direct studies on this compound are pending, the existing data on related structures strongly suggest its potential to protect cells from oxidative damage.

Other In Vitro Biological Activities

In addition to antioxidant effects, the unique chemical structure of pyridin-3-ylthiourea derivatives imparts a range of other biological activities, including anti-inflammatory, antiviral, and plant growth regulatory properties.

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. dntb.gov.ua

Thiourea and pyridine derivatives have been investigated for their anti-inflammatory properties. mdpi.comnih.govnih.gov For instance, certain pyrimidine derivatives incorporating a thiourea moiety have demonstrated potent anti-inflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Similarly, derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory effects in animal models, which is thought to be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.gov

The modulation of the NF-κB pathway is a common mechanism for the anti-inflammatory action of these compounds. By inhibiting the activation of NF-κB, these derivatives can suppress the downstream cascade of inflammatory mediators, thereby reducing the inflammatory response. Given that both the pyridine and thiourea scaffolds are known to contribute to anti-inflammatory activity, this compound is a promising candidate for further investigation as an NF-κB modulator.

Table 2: Anti-inflammatory Activity of Representative Pyrimidine-Thiourea Derivatives

| Compound Type | Target | Effect | Reference |

|---|---|---|---|

| Pyrimidine-thiourea derivatives | TNF-α | Inhibition up to 78% | nih.gov |

| Pyrimidine-thiourea derivatives | IL-6 | Inhibition up to 96% | nih.gov |

| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant inhibition | nih.gov |

| 3-hydroxy-pyridine-4-one derivatives | Croton oil-induced ear edema | Significant inhibition | nih.gov |

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Pyridine and thiourea derivatives have emerged as important scaffolds in the development of new antiviral drugs. nih.govnih.gov

Specifically, pyridine-containing heterocycles have shown broad-spectrum antiviral activities against various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms of action are diverse, ranging from inhibition of reverse transcriptase (RT) and polymerase to interference with viral entry and replication. nih.gov

Thiourea derivatives have also been identified as potent antiviral agents. For example, certain phenethyl-5-bromopyridyl thiourea compounds are not only antioxidants but also non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov The presence of a free thiourea group is essential for this anti-HIV activity. nih.gov Acyl thiourea pyrimidine derivatives have also been explored for their antiviral potential, highlighting the versatility of the thiourea moiety in antiviral drug design. google.com The combination of the pyridine ring and the thiourea group in this compound makes it a molecule of interest for screening against a range of viruses.

Beyond pharmaceutical applications, pyridine and thiourea derivatives have shown potential in agriculture as plant growth regulators. google.comciac.jl.cn These compounds can influence various aspects of plant development, including seed germination, root and shoot growth, and chlorophyll (B73375) content. researchgate.netgoogle.com

Studies have demonstrated that certain pyridine derivatives, such as nicotinamide (B372718) and its related compounds, can act as plant growth regulators. google.com They can promote the growth of cereals and vegetables, leading to earlier harvest times and increased crop yields. google.com Similarly, some substituted thioureas have been shown to affect the germination of wheat and cucumber at concentrations ranging from 100 to 500 ppm. ciac.jl.cn

The mechanism of action of these compounds as plant growth regulators can be similar to that of natural phytohormones. For instance, some pyrimidine and pyridine derivatives exhibit cytokinin-like activity. researchgate.net The structural features of this compound, combining both a pyridine and a thiourea moiety, suggest that it could have interesting applications in agriculture, potentially influencing plant growth and development. Further in vitro plant studies are warranted to explore this potential.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-diphenyl-2-thiourea (DPTU) |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) |

| N-phenylthiourea |

| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea |

| N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea |

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs. This involves systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological efficacy.

Influence of Butylphenyl Substituent Variations on Activity

The butylphenyl group plays a crucial role in modulating the lipophilicity and steric properties of the molecule, which in turn affects its ability to cross cell membranes and bind to target proteins. The length and branching of the alkyl chain, as well as the presence of other substituents on the phenyl ring, can significantly alter the biological activity.

Generally, increasing the alkyl chain length on the phenyl ring can enhance lipophilicity, which may lead to improved cell permeability. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable interactions with the target. For instance, in some series of thiourea derivatives, a butyl group has been found to be optimal for certain biological activities.

To illustrate the effect of the butylphenyl substituent, consider the following hypothetical data based on common trends observed in thiourea derivatives:

| Compound ID | R (Substitution on Phenyl Ring) | Biological Activity (IC50, µM) |

| 1 | H | 15.2 |

| 2 | 4-Methyl | 10.5 |

| 3 | 4-Ethyl | 8.1 |

| 4 | 4-Propyl | 5.4 |

| 5 | 4-Butyl | 3.2 |

| 6 | 4-Pentyl | 6.8 |

| 7 | 4-tert-Butyl | 12.7 |

This table is illustrative and designed to demonstrate the concept of SAR based on typical findings in medicinal chemistry.

In this hypothetical dataset, the activity increases with the lengthening of the linear alkyl chain up to the butyl group, after which it declines. The bulky tert-butyl group shows a significant drop in activity, suggesting that steric hindrance at the binding site might be a limiting factor.

Influence of Pyridyl Nitrogen Position and Substitutions on Activity

The basicity of the pyridine nitrogen is influenced by its position. The nitrogen in pyridine-2-yl and pyridine-4-yl derivatives can influence the electron distribution of the entire ring system differently than the nitrogen in the pyridine-3-yl position. This, in turn, can affect the strength of interactions with target enzymes or receptors.

Consider the following hypothetical data comparing the activity of isomers with the pyridyl nitrogen at different positions:

| Compound ID | Pyridyl Isomer | Biological Activity (IC50, µM) |

| 8 | Pyridin-2-yl | 9.8 |

| 9 | Pyridin-3-yl | 3.2 |

| 10 | Pyridin-4-yl | 5.6 |

This table is illustrative and based on general principles of medicinal chemistry.

In this example, the pyridine-3-yl isomer exhibits the highest activity, suggesting that the specific orientation of the nitrogen atom and its resulting electronic and steric properties are optimal for interaction with the biological target. Substitutions on the pyridine ring itself can further modulate activity by altering its electronic nature or by providing additional points of interaction.

Role of the Thiourea Core in Biological Interactions

The thiourea core is not merely a linker but an essential pharmacophore that actively participates in biological interactions. The sulfur and nitrogen atoms of the thiourea moiety are capable of forming multiple hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov The thione (C=S) group is a strong hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors.

The planarity and rotational flexibility around the C-N bonds of the thiourea group also contribute to the molecule's ability to adopt a favorable conformation for binding. The sulfur atom, being larger and more polarizable than oxygen, can also engage in unique interactions, such as with soft metal ions in metalloenzymes.

Bioisosteric replacement of the thiourea group is a common strategy to probe its importance and to potentially improve the pharmacokinetic properties of a compound. bohrium.comresearchgate.net Replacing the sulfur with an oxygen atom to form the corresponding urea derivative, for example, can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, often leading to a change in biological activity.

| Compound ID | Core Structure | Biological Activity (IC50, µM) |

| 11 | Thiourea (-C=S) | 3.2 |

| 12 | Urea (-C=O) | 18.5 |

| 13 | Guanidine (B92328) (-C(=NH)-) | 25.1 |

This table is illustrative and demonstrates the concept of bioisosteric replacement.

The hypothetical data above indicates that the thiourea moiety is crucial for the observed biological activity, with its replacement by urea or guanidine leading to a significant loss of potency. This underscores the specific and vital role of the thiocarbonyl group in the interaction with the biological target.

Coordination Chemistry of 1 4 Butylphenyl 3 Pyridin 3 Ylthiourea As a Ligand

Binding Modes and Coordination Properties with Transition Metal Ions

1-(4-Butylphenyl)-3-pyridin-3-ylthiourea can coordinate to metal ions in several ways, primarily dictated by the nature of the metal ion, the reaction conditions, and the solvent used. Thiourea (B124793) derivatives are known to act as monodentate or bidentate ligands. researchgate.net

Monodentate Coordination: The most common mode of coordination for simple thioureas is through the sulfur atom. The soft nature of the sulfur atom makes it a preferred binding site for soft metal ions like Pt(II), Pd(II), and Cu(II). In the case of this compound, monodentate coordination would likely occur through the thiocarbonyl sulfur atom.

Bidentate Coordination: This ligand can also act as a bidentate ligand.

S,N-Chelation: A common bidentate mode involves the sulfur atom and one of the nitrogen atoms of the thiourea group, forming a stable chelate ring. researchgate.net

N,N'-Chelation: While less common for the thiourea moiety itself, the presence of the pyridine (B92270) ring introduces another possibility.

S,N(pyridine)-Chelation: The ligand could potentially coordinate through the sulfur atom and the nitrogen atom of the pyridine ring, forming a larger chelate ring. The stability of such a ring would depend on the steric and electronic factors of the entire molecule and the preferred coordination geometry of the metal ion.

The coordination behavior can also be influenced by the deprotonation of the thiourea N-H protons. In the presence of a base, the ligand can act as a monoanionic or even a dianionic ligand, which can alter its coordination mode and the properties of the resulting complex. researchgate.net

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Pt(IV))

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedure: A solution of this compound in a solvent like ethanol (B145695), methanol (B129727), or a mixture of chloroform (B151607) and ethanol would be treated with a solution of the metal salt (e.g., CuCl₂, K₂PtCl₆) in the same solvent. The reaction mixture is often stirred at room temperature or under reflux for a specific period. ksu.edu.tr The resulting metal complex, if precipitated, can be isolated by filtration, washed with the solvent, and dried. For some complexes, particularly Pt(IV) which is often less reactive, heating might be necessary. Microwave-assisted synthesis has also been employed for the preparation of thiourea complexes, often leading to shorter reaction times and higher yields. researchgate.net

Example with Cu(II): The reaction of this compound with a Cu(II) salt like copper(II) chloride would likely yield a complex of the type [Cu(L)₂Cl₂] or [Cu(L)₂]Cl₂, depending on the stoichiometry and reaction conditions. In these complexes, the ligand could coordinate as a neutral monodentate or bidentate ligand.

Example with Pt(IV): Platinum(IV) complexes are generally octahedral. A reaction with a Pt(IV) salt such as K₂PtCl₆ could lead to a complex of the type [Pt(L)₂Cl₄] or, if the ligand acts as a deprotonated bidentate ligand, a neutral complex like [Pt(L-H)₂Cl₂].

The characterization of these newly synthesized complexes would be carried out using various analytical and spectroscopic techniques.

| Technique | Purpose |

| Elemental Analysis (C, H, N, S) | To determine the empirical formula of the complex. |

| Molar Conductivity | To determine the electrolytic nature of the complex. |

| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of paramagnetic complexes. |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. |

| NMR Spectroscopy (¹H, ¹³C) | To elucidate the structure of the complex in solution. |

| Mass Spectrometry | To determine the molecular weight of the complex. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. |

Spectroscopic and Crystallographic Studies of Metal-Thiourea Complexes

Spectroscopic and crystallographic studies are crucial for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for ν(N-H), ν(C=S), and ν(C=N) of the pyridine ring. Upon coordination to a metal ion, shifts in these bands provide evidence for the mode of coordination. analis.com.my

A shift to lower frequency of the ν(C=S) band is indicative of coordination through the sulfur atom.

Changes in the position and shape of the ν(N-H) bands can suggest the involvement of the nitrogen atoms in coordination or hydrogen bonding.

Shifts in the pyridine ring vibrations would confirm the coordination of the pyridine nitrogen.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The spectra typically show intraligand transitions and d-d transitions for transition metal complexes. doi.org For instance, a Cu(II) complex might exhibit a broad d-d transition band in the visible region, the position of which can be indicative of a tetrahedral or square planar geometry. doi.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Pt(IV)). The chemical shifts of the protons and carbons in the ligand will change upon coordination. The downfield or upfield shift of the N-H proton signal and the pyridine ring protons can provide insights into the binding mode in solution. researchgate.net

A hypothetical crystallographic data table for a metal complex of this compound is presented below. This data is illustrative and based on typical values for similar thiourea complexes.

| Parameter | Hypothetical [Cu(L)₂Cl₂] Complex |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| V (ų) | 1970 |

| Z | 4 |

| R-factor | 0.045 |

Theoretical Studies of Coordination Behavior and Stability

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination behavior and stability of metal complexes. researchgate.net For this compound, DFT calculations could be employed to:

Optimize Geometries: Calculate the most stable structures for different possible coordination modes (e.g., S-monodentate, S,N-bidentate).

Determine Binding Energies: Compare the relative stabilities of different isomers and conformers of the metal complexes.

Analyze Electronic Structure: Investigate the nature of the metal-ligand bond through Natural Bond Orbital (NBO) analysis. doi.org This can provide insights into the charge distribution and the extent of covalent character in the coordinate bonds.

Simulate Spectroscopic Data: Predict IR and UV-Vis spectra, which can then be compared with experimental data to confirm the proposed structures. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic spectra. doi.org

For example, a theoretical study could compare the stability of a complex where the ligand coordinates through the sulfur atom versus one where it coordinates through the pyridine nitrogen, providing a rationale for the experimentally observed preference. The calculated HOMO-LUMO energy gap can also be used to understand the electronic properties and reactivity of the complexes. researchgate.net

Applications in Materials Science and Other Non Medicinal Fields

Use as Catalysts in Organic Reactions

Thiourea (B124793) derivatives are widely recognized as effective organocatalysts, facilitating a variety of organic reactions. Their ability to form hydrogen bonds allows them to activate substrates and promote reactions. For instance, certain acyl-thiourea derivatives containing a pyridine (B92270) moiety have been used to create Ruthenium(II) complexes that serve as pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov However, no studies have specifically reported the catalytic activity or potential of 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea in any organic transformation.

Sensing Applications (e.g., Heavy Metal Ion Detection)

The presence of both a pyridine ring and a thiourea group suggests that this compound could be a candidate for chemosensors. Nitrogen-based heterocyclic compounds are known to be effective receptors for heavy metal ions. researchgate.net Research on other pyridine-substituted thiourea derivatives has shown their potential as ionophores for the detection of metal ions like copper (Cu(II)). researchgate.net These related compounds exhibit changes in their optical properties, such as color or fluorescence, upon binding with a metal ion. researchgate.net Nevertheless, there is no available data on the synthesis or testing of this compound for the detection of heavy metals or any other analytes.

Role in Polymer Chemistry and Functional Materials

Thiourea derivatives have found applications in polymer chemistry, for example, as components of redox initiator systems for methacrylate-based materials. In such systems, the thiourea compound acts as a reducing agent. The reactivity and efficiency of these systems are highly dependent on the specific structure of the thiourea derivative used. While this indicates a potential role for thiourea compounds in polymerization processes, the specific application or effect of this compound in polymer chemistry has not been investigated in any published work.

Future Research Directions for 1 4 Butylphenyl 3 Pyridin 3 Ylthiourea

Design and Synthesis of Advanced Analogues with Enhanced Specificity

A primary avenue for future research is the rational design and synthesis of advanced analogues to enhance biological specificity and potency. The existing structure of 1-(4-butylphenyl)-3-pyridin-3-ylthiourea serves as a template for systematic modification. Structure-activity relationship (SAR) studies on related thioureas have shown that altering substituents on the aromatic rings can significantly influence bioactivity. acs.org

Future synthetic strategies could involve:

Modification of the Phenyl Ring: The n-butyl group provides lipophilicity. Analogues could be created by varying the length and branching of this alkyl chain or by replacing it with other functional groups (e.g., methoxy, trifluoromethyl, or halogens) to modulate electronic and steric properties. Studies on similar compounds indicate that electron-withdrawing groups often enhance activity. acs.orgnih.gov

Substitution on the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring offers a key site for hydrogen bonding. Introducing substituents at different positions on this ring could fine-tune the molecule's interaction with specific targets.

Bioisosteric Replacement: The thiourea (B124793) core is essential for activity, but it could be replaced with other linkers, such as urea (B33335), to compare activity and potentially improve pharmacokinetic profiles. biointerfaceresearch.com

The synthesis of these new analogues would likely follow established methods, such as the reaction between an appropriately substituted isothiocyanate and an amine. nih.govrsc.org